molecular formula C10H12N2O3 B078992 4-(4-Nitrophenyl)morpholine CAS No. 10389-51-2

4-(4-Nitrophenyl)morpholine

Cat. No. B078992
CAS RN: 10389-51-2
M. Wt: 208.21 g/mol
InChI Key: IAJDSUYFELYZCS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-(4-Nitrophenyl)morpholine involves multiple steps, starting from basic chemical precursors such as cyclopentanone oxime and 1-fluoro-4-nitrobenzene. These compounds undergo a series of chemical transformations including rearrangement, condensation, and nucleophilic substitution reactions to yield the target compound. This compound is an essential intermediate in the synthesis of biologically active compounds, particularly in the context of anticancer drug development (Wang et al., 2016).

Molecular Structure Analysis Crystallographic studies provide detailed insights into the molecular structure of related compounds, showcasing the typical chair conformation of the morpholine ring and the specific spatial arrangement of substituents. Such structural analyses are crucial for understanding the chemical behavior and reactivity of these molecules (Ibiş et al., 2010).

Chemical Reactions and Properties The chemical reactivity of 4-(4-Nitrophenyl)morpholine derivatives is characterized by their participation in various chemical reactions, including nitration processes that improve the safety profile and yield of these compounds. Novel nitration processes have been developed to achieve precise control over the reaction conditions, minimizing the risk of under- or over-nitration and enhancing the overall process safety and efficiency (Zhang et al., 2007).

Physical Properties Analysis The physical properties of these compounds, such as their crystal structure, are elucidated through X-ray crystallography, which reveals the conformation of the morpholine ring and the overall molecular geometry. This information is pivotal for predicting the compound's behavior in different chemical environments and for the design of derivatives with desired physical characteristics (C. Ibiş et al., 2010).

Chemical Properties Analysis The chemical properties of 4-(4-Nitrophenyl)morpholine and its derivatives, such as reactivity towards various nucleophiles, are thoroughly investigated through kinetic and mechanistic studies. These studies provide valuable insights into the reaction pathways, including the formation of intermediates and the influence of different substituents on the compound's reactivity. Understanding these properties is crucial for the design and synthesis of new compounds with improved biological activities and for optimizing the synthesis routes of existing compounds (Balsamo et al., 1979).

Scientific Research Applications

Application Summary

The compound “4-(4-Nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It is particularly useful in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

Methods of Application

The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Catalytic Degradation and Reduction

Application Summary

“4-(4-Nitrophenyl)morpholine” has been used in the field of environmental science, specifically in the catalytic degradation of phenothiazine dyes and cleaner reduction .

Methods of Application

In this application, halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by a wet chemical method. These are then used for the catalytic degradation of phenothiazine dyes (azure B (AZB) and toluidine blue O (TBO)) and also cleaner reduction of “4-(4-Nitrophenyl)morpholine” (4NM) in the sodium borohydride (NaBH4) media .

Results or Outcomes

The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Nanowires

Application Summary

“4-(4-Nitrophenyl)morpholin-3-one”, a derivative of “4-(4-Nitrophenyl)morpholine”, has been used in the synthesis of nanowires .

Methods of Application

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer, has been achieved .

Safety And Hazards

“4-(4-Nitrophenyl)morpholine” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

4-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJDSUYFELYZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065061
Record name Morpholine, 4-(4-nitrophenyl)-
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)morpholine

CAS RN

10389-51-2
Record name 4-(4-Nitrophenyl)morpholine
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Record name 4-Morpholinonitrobenzene
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Record name 4-(4-Nitrophenyl)morpholine
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Record name Morpholine, 4-(4-nitrophenyl)-
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Record name Morpholine, 4-(4-nitrophenyl)-
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Record name 4-(4-nitrophenyl)morpholine
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Record name 4-Morpholinonitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 24.5 g morpholine and 13.3 g 1-Fluoro-4-nitro-benzene in 30 mL DMSO was heated to 100° C. for 4 h. This solution was poured on to 300 mL of water and the resulting precipitate was collected by filtration to yield a bright yellow crystalline product, which was dried under reduced pressure. Yield: 19.7 g.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with morpholine (53 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (256 mg, 1.21 mmol) in DME at 100° C. to give the title compound (58 mg, 56%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.11 (d, 2H, J=9.6 Hz), 6.82 (d, 2H, J=9.6 Hz), 3.85 (t, 4H, J=5.2 Hz), 3.37 (t, 4H, J=5.2 Hz). 13C{1H}-NMR (125 MHz, CDCl3): δ 154.91, 138.80, 125.76, 112.50, 66.26, 47.00. GC/MS(EI): m/z 208 (M+).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
256 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
56%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
C Liu, T Yu, T Yang, H Sun, C Qin, Q Jia… - … Process Research & …, 2020 - ACS Publications
4-(4-Nitrophenyl)morpholin-3-one and 4-(4-aminophenyl) morpholin-3-one are the key intermediates for rivaroxaban synthesis. A facile and economically efficient process has been …
Number of citations: 4 pubs.acs.org
S Muralidharan, Y Vidyalakshmi… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title adduct, 2C6H5NO3·C4H9NO, the morpholine ring adopts a chair conformation. The dihedral angle between the two nitrophenol rings is 69.47 (9). The nitro groups attached …
Number of citations: 11 scripts.iucr.org
K Shanmugaraj, CH Campos, RV Mangalaraja… - … Science and Pollution …, 2022 - Springer
In the present work, halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are successfully prepared by wet chemical method for the catalytic degradation of …
Number of citations: 5 link.springer.com
LJ Wang, WW Li, SY Yang, L Yang - Acta Crystallographica Section …, 2012 - scripts.iucr.org
(IUCr) 4-(4-Nitrophenyl)morpholine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 2 scripts.iucr.org
P Panneerselvam, RR Nair, G Vijayalakshmi… - European journal of …, 2005 - Elsevier
In the present study, a novel series of Schiff bases of 4-(4-aminophenyl)-morpholine were synthesised and characterised by IR, 1 H-NMR, 13 C-NMR, Mass spectral and elemental …
Number of citations: 389 www.sciencedirect.com
VA Jiménez, K Marrugo, CH Campos, JB Alderete… - Catalysis Today, 2021 - Elsevier
Copper nanoparticles (Cu NPs) were synthesized using NaBH 4 as reducing agent and increasing molar ratios of 50 % PEGylated polyamidoamine dendrimer of the third generation (…
Number of citations: 4 www.sciencedirect.com
F Saliu, M Orlandi, M Bruschi - International Scholarly …, 2012 - downloads.hindawi.com
Ozonation of N-aryl-cyclic amines in organic solvents gave N-aryl-lactams regioselectively. In particular, 4-(4-aminophenyl)-morpolin-3-one, a key intermediate in the preparation of …
Number of citations: 7 downloads.hindawi.com
Y Wang, AV Biradar, G Wang… - … A European Journal, 2010 - Wiley Online Library
We report a solution‐phase synthetic route to copper nanoparticles with controllable size and shape. The synthesis of the nanoparticles is achieved by the reduction of copper(II) salt in …
K Shanmugaraj, TM Bustamante, CH Campos… - Materials, 2020 - mdpi.com
In this work, Au nanoparticles, supported in Al 2 O 3 nanowires (ANW) modified with (3-aminopropyl)trimethoxysilane were synthetized, for their use as catalysts in the hydrogenation …
Number of citations: 12 www.mdpi.com
K Shanmugaraj, RV Mangalaraja, CH Campos… - Inorganic Chemistry …, 2023 - Elsevier
Our environment is greatly endangered by the accumulation of various toxic organic pollutants that are continually produced through unavoidable human needs and the industrialization …
Number of citations: 3 www.sciencedirect.com

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